molecular formula C20H21N3O2 B2501585 2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide CAS No. 894006-18-9

2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide

Cat. No. B2501585
CAS RN: 894006-18-9
M. Wt: 335.407
InChI Key: FEVQSNMWMBQFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide, also known as MPPIC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indoline-2-carboxamides and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • 2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide and its derivatives have been the subject of various synthesis studies. For example, a library of related compounds was prepared using a parallel solution-phase approach, highlighting the interest in developing diverse derivatives of this compound for potential applications in medicinal chemistry (Črček et al., 2012).

Potential Pharmacological Applications

  • Some derivatives of this compound have shown potential as anti-HIV-1 agents. For instance, 1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide has been identified as a possible non-nucleoside reverse transcriptase inhibitor for HIV-1 (Tamazyan et al., 2007).
  • Additionally, other related compounds have been studied for their anticancer properties, such as the synthesis of new Schiff bases containing indole moiety, which showed good antioxidant and antimicrobial activity (Saundane & Mathada, 2015).
  • A study by Abu‐Hashem and Al-Hussain (2022) explored the synthesis of isatin derivatives, including those related to this compound, showing significant anti-proliferative activities against various human cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).

Molecular Interaction and Mechanistic Studies

  • Research has also been conducted on the molecular interaction and reaction mechanisms involving related compounds. For example, a computational study on the reaction mechanism of related spiro-heterocycle formation provided insights into the thermodynamics and kinetics of these reactions (Siaka et al., 2017).

properties

IUPAC Name

2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-11-15-7-5-6-10-18(15)23(14)20(25)21-16-12-19(24)22(13-16)17-8-3-2-4-9-17/h2-10,14,16H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVQSNMWMBQFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.